2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
Description
This compound is a substituted imidazole derivative featuring a thioether linkage to a 1-(indolin-1-yl)ethanone moiety. Its structure includes a 4-(difluoromethoxy)phenyl group at the N1-position of the imidazole ring and a 4-methoxyphenyl substituent at the C5 position. The difluoromethoxy and methoxy groups enhance lipophilicity and metabolic stability, while the indolin-1-yl ethanone moiety may contribute to interactions with biological targets such as kinases or proteases . While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive imidazole-based molecules reported in anticancer and antimicrobial research .
Properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O3S/c1-34-21-10-6-19(7-11-21)24-16-30-27(32(24)20-8-12-22(13-9-20)35-26(28)29)36-17-25(33)31-15-14-18-4-2-3-5-23(18)31/h2-13,16,26H,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPPBIMXJCYJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , indicating a diverse range of functional groups that may contribute to its biological activity. The presence of difluoromethoxy and methoxy groups suggests potential interactions with biological targets, enhancing its therapeutic profile.
Biological Activity Overview
The compound's biological activities can be categorized into several key areas:
Anticancer Activity
Research indicates that imidazole derivatives, such as this compound, exhibit significant anticancer properties. They may act by inhibiting specific signaling pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have been shown to inhibit the activity of protein kinases, which are crucial in cancer cell signaling .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Studies on related imidazole derivatives have demonstrated their effectiveness against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Effects
Imidazole derivatives have been reported to possess anti-inflammatory properties, potentially through the modulation of cytokine production or inhibition of inflammatory pathways. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases .
The mechanisms through which this compound exerts its biological effects can be complex and multifaceted:
- Targeting Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways critical for cancer progression.
- Disruption of Cellular Processes : The compound may interfere with DNA replication or repair mechanisms within cancer cells.
- Modulation of Immune Response : By affecting cytokine levels, the compound could enhance or suppress immune responses, making it a candidate for immunotherapy applications.
Case Studies
Several studies have explored the biological activity of similar compounds:
-
Anticancer Studies :
- A study by Ibrahim (2009) highlighted the anticancer potential of imidazole derivatives, demonstrating their ability to induce apoptosis in cancer cell lines through caspase activation.
- Another research effort focused on a series of imidazole-based compounds, showing that modifications to the aromatic rings significantly enhanced their cytotoxicity against breast cancer cells.
-
Antimicrobial Efficacy :
- A study published in Molecules (2010) evaluated various imidazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria, reporting promising results for compounds with similar structural features.
-
Anti-inflammatory Activity :
- Research conducted by Almasirad et al. (2004) indicated that imidazole derivatives could reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases.
Data Tables
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Imidazole derivatives | Induced apoptosis in cancer cell lines |
| Antimicrobial | Various imidazole derivatives | Effective against bacterial strains |
| Anti-inflammatory | Imidazole-based compounds | Reduced inflammation markers |
Scientific Research Applications
Inhibition of Beta-Secretase (BACE1)
One of the most notable applications of this compound is its potential to inhibit beta-secretase (BACE1), an enzyme implicated in the pathology of Alzheimer's disease. Research indicates that compounds with similar structures can effectively inhibit BACE1 activity, thereby reducing the formation of amyloid-beta plaques characteristic of Alzheimer's disease .
Anticancer Properties
The compound has also been studied for its antiproliferative effects against various cancer cell lines. Derivatives exhibiting similar structural features have demonstrated significant cytotoxicity, suggesting their potential as anticancer agents. For instance, studies focusing on structure-activity relationships (SAR) have shown that specific substitutions on the aromatic rings can enhance antiproliferative activity .
Case Study: Structure-Activity Relationship (SAR)
In a comprehensive study examining phenylimidazolone derivatives, it was found that the incorporation of difluoromethoxy groups significantly improved the binding affinity to target proteins involved in cell proliferation pathways. This suggests that modifications to the molecular structure can lead to enhanced therapeutic efficacy .
Toxicity and Safety Profile
Toxicity assessments conducted in vivo have shown that related compounds exhibit low toxicity profiles, with no significant adverse effects observed in histopathological examinations of preserved organs from treated mice. This favorable safety profile supports further development for therapeutic applications .
Chemical Reactions Analysis
Thioether Bond Formation
The thioether linkage is critical for connecting the imidazole core to the ethanone. Common methods include:
Key Reaction (from analogous syntheses):
Ethanone Coupling
The indolinyl ethanone moiety is introduced via nucleophilic acyl substitution or coupling reactions. Example:
Analytical Data and Purification
| Property | Value/Method | Reference |
|---|---|---|
| NMR characterization | values for aromatic protons, thioether, and ethanone | |
| HRMS | m/z for molecular ion | |
| Purification | Column chromatography (hexane/ethyl acetate) |
Challenges and Optimization
-
Regioselectivity : Ensuring correct positioning of substituents on the imidazole ring.
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Yield variability : Dependent on solvent choice (e.g., ethanol vs. DMF) .
-
Stability : Thioether bonds may require careful handling to avoid oxidation.
Structural Insights
The compound’s conjugated system (imidazole, aryl groups, thioether) enables extended π-interactions, influencing reactivity and potential biological activity .
Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to other imidazole derivatives with variations in substituents, heterocyclic cores, and appended functional groups. Key examples include:
Key Observations:
- Substituent Effects:
- Electron-Withdrawing Groups (e.g., difluoromethoxy): Enhance metabolic stability and membrane permeability compared to methoxy or hydroxy groups .
- Sulfonyl and Carbonyl Linkers: Improve solubility and provide steric bulk, as seen in phenylsulfonyl-containing triazoles and pyrrolidinylcarbonyl derivatives .
- Thioether vs. Sulfonyl Linkages: Thioethers (as in the target compound) offer greater flexibility and reduced polarity compared to sulfonyl groups, which may influence pharmacokinetics .
Q & A
Q. What synthetic methodologies are recommended for constructing the imidazole core in this compound?
The imidazole ring can be synthesized via cyclocondensation reactions, such as the Debus-Radziszewski method, using substituted aldehydes, ammonium acetate, and diketones. For example, highlights the use of aryl-substituted aldehydes and ketones to form 1,2,4,5-tetrasubstituted imidazoles under reflux conditions. Key steps include:
Q. How can the stereochemical integrity of the indolin-1-yl moiety be validated during synthesis?
Chiral HPLC or X-ray crystallography (e.g., SHELXL refinement) is critical. demonstrates the use of single-crystal X-ray diffraction at 90 K to resolve stereochemistry in similar indole-imidazole hybrids. Parameters include:
- Crystallization in ethanol/water mixtures.
- Data collection with Mo-Kα radiation ().
- Refinement to -factor < 0.05 using SHELXL-2018/3 .
Advanced Research Questions
Q. What strategies address contradictory spectroscopic data between synthetic batches?
Contradictions in -NMR or mass spectrometry (MS) data often arise from residual solvents or regioisomeric impurities. recommends:
- Batch comparison : Parallel synthesis under controlled conditions (e.g., inert atmosphere, strict temperature monitoring).
- Advanced purification : Use of preparative HPLC with C18 columns and trifluoroacetic acid (TFA) modifiers.
- Isotopic labeling : -labeling of the imidazole nitrogen to trace regiochemical inconsistencies via 2D --HMBC NMR .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
and provide frameworks for SAR in analogous imidazole derivatives:
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate bioavailability.
- Bioisosteric replacement : Substitute the indolin-1-yl group with morpholine or piperazine rings to enhance solubility (logP reduction by 0.5–1.0 units).
- In vitro assays : Screen against target enzymes (e.g., kinases, cytochrome P450 isoforms) to identify off-target effects .
Q. What computational methods predict crystallographic challenges for this compound?
Molecular dynamics (MD) simulations using software like GROMACS can predict packing disorders. and emphasize:
- Torsion angle analysis : Identify rotatable bonds (e.g., thioether linkage) prone to conformational flexibility.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, halogen bonding) to guide co-crystallization with stabilizing agents .
Methodological Considerations
Q. How to resolve low yield in the thioether coupling step?
Q. What statistical models optimize reaction conditions for scale-up?
advocates a Design of Experiments (DoE) approach:
- Central composite design : Vary temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (DMF/THF ratios).
- Response surface methodology (RSM) : Maximize yield (>80%) while minimizing byproduct formation (<5%).
- Flow chemistry : Implement continuous-flow reactors for reproducible, large-scale synthesis (residence time: 10–30 mins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
